Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.
Reduction: Reduced forms like dihydroindole derivatives.
Substitution: Substituted indoles with various functional groups at the C-3 position.
Scientific Research Applications
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating cellular signaling pathways and influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylate: A closely related compound with similar structural features but lacking the methyl group at the C-4 position.
2,3-Dihydro-1H-indole-2-carboxylate: Another related compound without the methyl substitution at the C-4 position.
Uniqueness
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of the methyl group at the C-4 position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXXKBMQVGKEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.